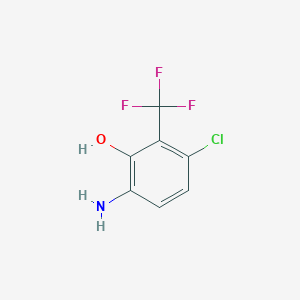

6-Amino-3-chloro-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF3NO |

|---|---|

Molecular Weight |

211.57 g/mol |

IUPAC Name |

6-amino-3-chloro-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H5ClF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2 |

InChI Key |

RDSNOHVTQKVKFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)C(F)(F)F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Amino 3 Chloro 2 Trifluoromethyl Phenol

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Conformational Analysis in the Crystalline State:Conformational analysis in the crystalline state is dependent on single-crystal X-ray diffraction data, which is not available.

While general information on related compounds, such as other substituted aminophenols or molecules containing trifluoromethyl groups, exists, the strict requirement to focus solely on 6-Amino-3-chloro-2-(trifluoromethyl)phenol prevents the inclusion of data from these analogs. The unique substitution pattern of the requested compound means that data from other molecules would not be a scientifically accurate representation of its specific properties.

Therefore, the generation of the requested article with the specified level of scientific detail and accuracy is precluded by the absence of the necessary primary data for This compound .

Computational Chemistry and Theoretical Modeling of 6 Amino 3 Chloro 2 Trifluoromethyl Phenol

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide foundational insights into the molecule's stability and potential behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 6-Amino-3-chloro-2-(trifluoromethyl)phenol, DFT calculations are employed to determine its optimized ground state geometry, vibrational frequencies, and other key electronic properties. These calculations solve the Schrödinger equation in an approximate manner by focusing on the electron density rather than the complex many-electron wavefunction. The choice of functional, which approximates the exchange-correlation energy, is a critical aspect of these calculations.

Basis Set Selection and Computational Methodology Considerations

The accuracy of DFT calculations is profoundly influenced by the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains atoms from different periods (including the electronegative fluorine and chlorine), a flexible basis set is required. Pople-style basis sets, such as 6-311++G(d,p), are often employed as they provide a good description of electron distribution, including polarization and diffuse functions that are crucial for accurately modeling non-covalent interactions and the electronic cloud far from the nucleus. The computational methodology involves an iterative process to find the minimum energy conformation of the molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Basis Set |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | A set of mathematical functions to describe the atomic orbitals. | 6-311++G(d,p), cc-pVTZ |

| Solvation Model | Simulates the effect of a solvent on the molecule. | PCM, SMD |

Analysis of Molecular Orbitals and Reactivity Descriptors

The behavior of a molecule in a chemical reaction is largely governed by its molecular orbitals and the distribution of electric charge. Analysis of these features provides a predictive understanding of its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the aromatic ring and its substituents would reveal the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen, nitrogen, chlorine, and fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is invaluable in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

In the absence of specific docking studies for this compound, we can infer its potential binding characteristics based on computational studies of analogous compounds. For instance, studies on halogenated and trifluoromethylated compounds often reveal the critical role of these substituents in forming specific interactions within a protein's active site.

Computational docking simulations would likely predict that the amino and hydroxyl groups of this compound act as key hydrogen bond donors and acceptors. The chlorine atom can participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in ligand-protein binding. mdpi.com The trifluoromethyl group, while generally considered a lipophilic moiety, can also engage in non-canonical hydrogen bonds and dipole-dipole interactions.

Table 1: Predicted Intermolecular Interactions and Their Potential Contributions to Binding Affinity

| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction | Estimated Contribution to Binding Affinity |

| Amino Group (-NH2) | Asp, Glu, Ser, Thr, Backbone C=O | Hydrogen Bond Donor | Favorable |

| Hydroxyl Group (-OH) | His, Gln, Asn, Backbone C=O/N-H | Hydrogen Bond Donor/Acceptor | Favorable |

| Chlorine Atom (-Cl) | Backbone C=O, Electron-rich atoms | Halogen Bond | Moderately Favorable |

| Trifluoromethyl Group (-CF3) | Leu, Val, Ile, Phe | Hydrophobic/van der Waals | Favorable |

| Aromatic Ring | Phe, Tyr, Trp | π-π Stacking | Context-Dependent |

Molecular docking can provide profound mechanistic insights into how a molecule might inhibit an enzyme. By visualizing the docked pose of this compound within an enzyme's active site, researchers can hypothesize its mechanism of action. For example, if the amino or hydroxyl group forms a critical hydrogen bond with a catalytic residue, it could block the substrate from binding, thus inhibiting the enzyme's function.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties with a high degree of accuracy. These simulations are crucial for confirming the structure of newly synthesized compounds and for understanding their electronic and vibrational characteristics.

DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.orgresearchgate.net For fluorinated aromatic compounds, specialized computational protocols may be necessary to achieve good agreement with experimental data. researchgate.net The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the electron-withdrawing trifluoromethyl and chloro groups would deshield adjacent aromatic protons and carbons, leading to higher chemical shifts. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic nature of the aromatic ring and its substituents.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be simulated using DFT. researchgate.netijaemr.com The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational frequencies would be expected for the N-H and O-H stretches, C-F stretches of the trifluoromethyl group, and various aromatic C-C and C-H vibrations. Comparing the simulated spectrum with experimental data can provide a detailed confirmation of the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical DFT Calculations)

| Spectroscopic Parameter | Predicted Value/Range | Key Influencing Factors |

| ¹H NMR Chemical Shift (aromatic) | 6.5 - 7.5 ppm | Electronic effects of -NH2, -OH, -Cl, -CF3 |

| ¹³C NMR Chemical Shift (aromatic) | 110 - 150 ppm | Inductive and resonance effects of substituents |

| ¹⁹F NMR Chemical Shift | -60 to -70 ppm (relative to CFCl3) | Electronic environment of the trifluoromethyl group |

| IR Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ | Hydrogen bonding |

| IR Frequency (O-H stretch) | 3200 - 3600 cm⁻¹ | Hydrogen bonding |

| IR Frequency (C-F stretch) | 1100 - 1350 cm⁻¹ | Strong, characteristic vibrations |

Advanced Computational Techniques in Fluorine Chemistry

The unique properties of fluorine necessitate the use of advanced computational techniques for accurate modeling. The high electronegativity and the presence of lone pairs on fluorine atoms can lead to complex electronic effects that are not always well-described by standard computational methods.

For instance, accurately predicting ¹⁹F NMR chemical shifts often requires sophisticated levels of theory and consideration of solvent effects. nih.govacs.org Recent advancements have focused on developing computational protocols that can reliably predict these shifts, aiding in the characterization of complex fluorinated molecules. rsc.orgrsc.org

Furthermore, the study of non-covalent interactions involving fluorine, such as halogen bonds and fluorine-participating hydrogen bonds, is an active area of computational research. These interactions can be critical for understanding the binding of fluorinated ligands to biological targets. Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the energetic components of these interactions, providing a deeper understanding than what is available from molecular docking alone.

Chemical Reactivity and Derivatization Strategies for 6 Amino 3 Chloro 2 Trifluoromethyl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 6-Amino-3-chloro-2-(trifluoromethyl)phenol is a key site for derivatization. Its acidity is enhanced by the presence of the electron-withdrawing trifluoromethyl and chloro groups, facilitating its participation in various reactions.

Common modifications include etherification and esterification . In a patented synthesis, a similar 2-chloro-4-aminophenol undergoes reaction with perfluoromethylvinyl ether in the presence of a base like potassium hydroxide (B78521) to form an ether linkage. google.com This suggests that this compound could be similarly alkylated with various alkylating agents (e.g., alkyl halides, sulfates) under basic conditions to yield a library of ether derivatives.

Esterification can be readily achieved by reacting the phenolic hydroxyl group with acyl chlorides or acid anhydrides in the presence of a base or an acid catalyst. These reactions would result in the formation of the corresponding ester derivatives, which can be useful as intermediates or as final products with modified physicochemical properties.

The phenolic hydroxyl group can also be activated for cross-coupling reactions. For instance, conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) would create an excellent leaving group for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl substituents at this position. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Potential Utility |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, DMF) | Aryl Ether | Modification of solubility and lipophilicity |

| Esterification | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine, Et₃N) | Aryl Ester | Prodrug strategies, Intermediate for further synthesis |

| Triflation | Triflic anhydride, Base (e.g., Pyridine) | Aryl Triflate | Precursor for cross-coupling reactions |

Reactions at the Amino Group for Novel Derivative Synthesis

The amino group of this compound is a versatile handle for a variety of chemical transformations. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation to introduce a wide range of substituents.

Acylation with acid chlorides or anhydrides can be used to synthesize the corresponding amides. This transformation is often employed to protect the amino group or to introduce specific functionalities that can modulate the biological activity of the molecule. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

The amino group can also be a key participant in diazotization reactions . Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the amino group into a diazonium salt. This intermediate can then undergo a variety of transformations, collectively known as Sandmeyer reactions , to introduce a range of substituents such as halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, thereby replacing the amino functionality. wikipedia.orgnih.govnih.gov

| Reaction Type | Typical Reagents | Product Functional Group | Synthetic Application |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide | Protection, Introduction of new functionalities |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Modification of electronic and steric properties |

| Diazotization/Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Aryl Halide, Aryl Nitrile | Replacement of the amino group with other substituents |

Transformations Involving the Chloro Substituent via Nucleophilic Displacement

The chloro substituent on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the electron-withdrawing trifluoromethyl group. This allows for the introduction of a variety of nucleophiles at this position.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the transformation of the chloro group. The Buchwald-Hartwig amination allows for the coupling of primary and secondary amines to the aromatic ring, providing a direct route to a wide range of substituted aniline (B41778) derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is highly versatile and tolerates a broad range of functional groups.

Another important transformation is the Suzuki-Miyaura coupling , which involves the reaction of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.govtcichemicals.com This reaction is a highly effective method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

| Reaction Name | Key Reagents | Bond Formed | Product Class |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | Carbon-Nitrogen | Substituted Anilines |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Palladium catalyst, Base | Carbon-Carbon | Biaryl Compounds |

Reactions of the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl (CF₃) group is generally considered to be a stable and relatively inert functional group under many reaction conditions. Its primary role in the reactivity of this compound is electronic. As a strong electron-withdrawing group, it significantly influences the reactivity of the aromatic ring and the other functional groups.

The CF₃ group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, it activates the ring for nucleophilic aromatic substitution, as discussed in the context of the chloro substituent.

Furthermore, the trifluoromethyl group impacts the acidity of the phenolic hydroxyl group and the basicity of the amino group. The pKa of the phenolic proton is lowered, making it more acidic, while the basicity of the amino group is reduced. These modified properties can be advantageous in certain synthetic transformations and can also influence the biological activity of the molecule and its derivatives. nih.gov

Synthesis of Complex Heterocyclic Systems Incorporating the Phenolic Core

The ortho-disposed amino and hydroxyl groups in this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems.

One important class of heterocycles that can be synthesized are benzoxazoles . Condensation of this compound with aldehydes, carboxylic acids, or their derivatives, often under acidic or dehydrating conditions, would lead to the formation of the corresponding benzoxazole (B165842) ring system. nih.govnih.govrsc.orgorganic-chemistry.orgresearchgate.net The substituents on the starting aldehyde or carboxylic acid would determine the nature of the substituent at the 2-position of the resulting benzoxazole.

Similarly, this compound could serve as a building block for the synthesis of phenothiazines , which are known for their biological activities. google.comnih.govresearchgate.netnih.govrsc.org The synthesis of phenothiazines often involves the reaction of an aminophenol derivative with a sulfur source and a suitable coupling partner.

Furthermore, the amino group can be utilized in the construction of pyridazine (B1198779) derivatives. For example, reaction with a 1,4-dicarbonyl compound could lead to the formation of a pyridazine ring fused to the phenolic core. liberty.educhemicalbook.comnih.govresearchgate.netgoogle.com

| Heterocyclic System | General Synthetic Strategy | Potential Significance |

|---|---|---|

| Benzoxazoles | Condensation with aldehydes or carboxylic acids | Scaffolds in medicinal chemistry and materials science |

| Phenothiazines | Reaction with a sulfur source and a coupling partner | Biologically active compounds with diverse applications |

| Pyridazines | Condensation with 1,4-dicarbonyl compounds | Core structures in pharmaceuticals and agrochemicals |

Rational Design of Modified Derivatives for Specific Research Objectives

The diverse reactivity of this compound allows for the rational design of derivatives with tailored properties for specific research objectives, particularly in the fields of medicinal chemistry and materials science. nih.govunimi.itnih.gov

By systematically modifying each of the functional groups, researchers can fine-tune key parameters such as:

Lipophilicity: Introduction of alkyl or aryl groups at the hydroxyl or amino positions can increase lipophilicity, potentially improving membrane permeability.

Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. Further derivatization can be used to protect other metabolically labile sites.

Target Binding: The introduction of specific functional groups can create new hydrogen bonding, ionic, or hydrophobic interactions with a biological target, thereby enhancing binding affinity and selectivity.

Electronic Properties: Modification of the substituents can alter the electronic properties of the molecule, which can be important for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or sensors.

The strategic derivatization of this compound, guided by an understanding of its chemical reactivity, provides a powerful platform for the discovery and optimization of novel molecules with desired functions. acs.org

Research Applications in Medicinal Chemistry and Drug Discovery

Investigation of Biological Activity Mechanisms at a Molecular Level

Understanding how a chemical compound interacts with biological systems at the molecular level is fundamental to drug discovery. For derivatives and structural analogues of 6-Amino-3-chloro-2-(trifluoromethyl)phenol, research has focused on their ability to inhibit specific enzymes and modulate cellular processes, thereby elucidating their therapeutic potential.

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. The structural features of aminophenol derivatives make them suitable candidates for interacting with the active or allosteric sites of various enzymes.

Cytochrome P450 (CYP450): The cytochrome P450 family of enzymes is central to drug metabolism, and interactions with these enzymes are a critical area of study in drug development. nih.govbiomolther.org Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, a major cause of adverse drug events. nih.govbiomolther.org Studies on potential drug candidates often evaluate their inhibitory effects on various CYP450 isoforms, such as CYP3A4, CYP2E1, CYP2A6, and CYP2C19, to predict their interaction profile. biomolther.orgnih.gov While general studies highlight the importance of assessing these interactions, specific inhibitory data for this compound on Cytochrome P450 enzymes were not detailed in the reviewed literature.

Phosphopantetheinyl Transferase (PPTase): Phosphopantetheinyl transferases are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and the production of virulence factors. nih.govnih.gov This makes PPTase an attractive target for the development of new antibacterial agents to combat the rise of drug-resistant pathogens. nih.gov The inhibition of this enzyme could potentially render bacteria avirulent and unable to proliferate. nih.gov Research programs are actively seeking potent chemical inhibitors of PPTase to serve as novel anti-infective therapies. nih.govnih.gov

Topoisomerase DNA Gyrase: Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are well-established targets for antimicrobial drugs. nih.gov These enzymes control DNA topology and are essential for bacterial DNA replication and transcription. nih.gov A key advantage of targeting these enzymes is the significant structural difference from their human counterparts, allowing for selective inhibition. nih.gov The discovery of allosteric binding sites, distinct from the sites targeted by existing drugs like fluoroquinolones, offers a new strategy to overcome developing resistance. nih.gov Research in this area focuses on the design of novel inhibitors that can simultaneously target both DNA gyrase and topoisomerase IV. nih.govnih.gov

Plasmepsin II: Plasmepsin II is an aspartate protease used by the malaria parasite, Plasmodium falciparum, to degrade hemoglobin. nih.gov This function is critical for the parasite's survival, making Plasmepsin II a potent drug target for antimalarial therapy. nih.gov Studies have investigated the potential of various small molecules to bind to the active site of Plasmepsin II and inhibit its catalytic function, offering a pathway for the development of new treatments for malaria. nih.gov

HIV-1 Reverse Transcriptase (HIV-1 RT): The reverse transcriptase enzyme of HIV-1 is a crucial target in antiretroviral therapy. nih.govmdpi.comnih.gov Inhibitors of this enzyme fall into two main classes: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs bind to an allosteric hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function. mdpi.com The constant emergence of drug-resistant HIV strains necessitates the development of new inhibitors with novel mechanisms of action or improved potency against mutated enzymes. nih.govnih.gov Research has explored derivatives of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid, which share the trifluoromethyl structural feature, as dual inhibitors of HIV-1 RT's polymerase and RNase H activities. mdpi.com Certain compounds in this class have shown the ability to inhibit RT enzymes with mutations that confer resistance to common NNRTIs, such as the K103N and Y181C mutations. mdpi.com

| Compound | Description | RNase H IC₅₀ (µM) | RDDP IC₅₀ (µM) |

|---|---|---|---|

| 21 | Ester derivative with a 3-hydroxyphenyl group | 14.8 | 1.1 |

| 49 | Amide derivative with a 3-aminobenzyl alcohol group | 1.5 | 0.9 |

| EFV (Efavirenz) | NNRTI control | >100 | 0.002 |

By inhibiting key enzymes, compounds structurally related to this compound can modulate critical cellular pathways. For instance, the inhibition of bacterial PPTase disrupts the fatty acid synthase pathway and the machinery responsible for producing virulence factors, which are essential for bacterial survival and pathogenicity. nih.gov Similarly, the inhibition of DNA gyrase and topoisomerase IV interferes with DNA replication and transcription pathways, ultimately leading to bacterial cell death. nih.gov In the context of viral infections, inhibiting HIV-1 RT blocks the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV life cycle, thereby preventing the virus from integrating into the host genome and replicating. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. researchgate.net This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on a core scaffold can dramatically influence biological efficacy. Studies on various bioactive compounds have provided insights into the roles of substituents like those found in this compound.

Halogen Atoms (Chloro, Fluoro): Halogen atoms can affect a molecule's lipophilicity, electronic distribution, and metabolic stability. In a series of pyrone-based biofilm inhibitors, compounds with smaller, more electronegative halogens like fluorine and chlorine demonstrated stronger activity than those with bromine. acs.org For example, a fluoro-substituted compound showed excellent inhibitory activity, potentially due to minimized steric hindrance. acs.org In another study on antimalarial styrylquinolines, replacing a fluorine atom with a chlorine atom enhanced antiplasmodial activity. nih.gov

Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a common substituent in medicinal chemistry due to its high electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability. In studies of HIV inhibitors, the introduction of a trifluoromethyl group has been part of the design of potent compounds. mdpi.com Similarly, SAR studies on inhibitors of monoamine oxidase B showed that a trifluoromethyl group on a phenyl ring was a key feature of the most potent compounds. frontiersin.org

Amino (NH₂) Group: The amino group can act as a hydrogen bond donor, which is often critical for binding to a biological target. Its basicity and polarity can be modulated through further substitution to optimize binding and pharmacokinetic properties.

| Scaffold | Substituent Effect | Impact on Activity | Source |

|---|---|---|---|

| Pyrone-based biofilm inhibitor | Fluoro- or chloro- vs. bromo- or trifluoromethyl- | Smaller, more electronegative halogens showed stronger inhibition | acs.org |

| Antimalarial styrylquinoline | Substitution of fluorine with chlorine | Enhanced antiplasmodial activity | nih.gov |

| Antimalarial styrylquinoline | Presence of a trifluoromethyl group | Associated with potent activity | nih.gov |

| YC-1 analogue (HIF-1 inhibitor) | Ortho-fluoro substitution on benzyl (B1604629) ring | Led to better inhibitory activity compared to meta or para substitution | nih.gov |

Biological systems are chiral, and thus the three-dimensional arrangement of atoms (stereochemistry) in a drug molecule can be critical for its activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological potencies and metabolic profiles. One study on indole-based trifluoropropanoates as HIV-1 RT inhibitors found that the biological activity was highly dependent on stereochemistry. researchgate.net The R-enantiomer of the most active compound was found to be significantly more potent than the racemic mixture, which in turn was more active than the S-enantiomer. researchgate.net This highlights that the specific spatial orientation of the molecule is crucial for its interaction with the enzyme, a principle that applies broadly in drug design.

Discovery of Novel Chemical Probes and Leads

A chemical probe is a small molecule used to study biological processes, while a lead compound is a starting point for drug development. The this compound scaffold and its core components are utilized in the discovery of new probes and leads for various therapeutic targets. For instance, a complex derivative containing a trifluoromethyl-phenol moiety was identified as a potent, orally active, and brain-penetrable inhibitor of the NLRP3 inflammasome, a target for various inflammatory diseases. nih.gov This discovery highlights the utility of the trifluoromethyl-phenol motif in developing clinical candidates for challenging diseases like α-synucleinopathies. nih.gov Similarly, a compound incorporating a trifluoromethylphenyl group was developed as a potent and selective inhibitor of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), a key enzyme in the inflammation pathway. nih.gov These examples demonstrate that structural motifs present in this compound are valuable components in the design of novel and potent therapeutic leads.

Role as Pharmaceutical Intermediates in Advanced Synthesis

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The presence of reactive amino and hydroxyl groups allows for the construction of fused ring systems, making it a key component in diversity-oriented synthesis.

One of the most prominent applications of substituted o-aminophenols is in the synthesis of benzoxazoles . This class of heterocyclic compounds is of great interest in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The general synthesis of 2-substituted benzoxazoles from o-aminophenols can be achieved through condensation reactions with various functional groups such as carboxylic acids, aldehydes, or amides.

For instance, the reaction of an o-aminophenol with a tertiary amide in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) is a modern and efficient method for constructing the benzoxazole (B165842) ring. This cascade reaction involves the activation of the amide, nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination to yield the desired benzoxazole. The versatility of this method allows for the incorporation of a wide array of substituents, enabling the generation of diverse compound libraries for drug screening.

The trifluoromethyl group in this compound is of particular importance in drug design. This group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its strong electron-withdrawing nature can also influence the acidity of the phenolic hydroxyl group and the basicity of the amino group, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.

A notable example of a biologically active molecule class where a trifluoromethyl-substituted phenol (B47542) moiety is crucial is the family of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Several small molecule inhibitors of NLRP3 have been developed, with many featuring a trifluoromethylphenyl group. While not directly synthesized from this compound, the structure-activity relationship (SAR) studies of these inhibitors highlight the importance of the trifluoromethyl substituent for potent inhibitory activity. For example, in a series of NLRP3 inhibitors, the presence and position of the trifluoromethyl group on the phenyl ring were found to be critical for maintaining high potency.

The following table illustrates the general synthetic utility of substituted aminophenols in creating key pharmaceutical scaffolds.

| Starting Material Class | Reagent | Resulting Scaffold | Therapeutic Relevance |

| o-Aminophenols | Carboxylic Acids/Derivatives | Benzoxazoles | Anti-inflammatory, Anticancer, Antimicrobial |

| o-Aminophenols | Aldehydes | Benzoxazoles | Antiviral, Antifungal |

| o-Aminophenols | β-Diketones | 2-Substituted Benzoxazoles | Bioactive Intermediates |

Computational Approaches in Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of potent and selective drug candidates. This compound and its derivatives are amenable to various computational techniques, including virtual screening and pharmacophore modeling.

Virtual Screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of derivatives of this compound, virtual screening can be employed to identify potential biological targets for which these compounds may have therapeutic relevance. For example, libraries of compounds containing the trifluoromethylphenyl scaffold could be screened against a panel of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. Docking studies, a key component of virtual screening, can predict the binding mode and affinity of these compounds to the active site of the target protein, providing insights for further optimization.

A practical application of this approach is in the discovery of kinase inhibitors . Many approved kinase inhibitors contain a trifluoromethylphenyl moiety. A virtual screening campaign could start with a library of compounds synthesized from this compound. These virtual compounds would then be docked into the ATP-binding site of a specific kinase of interest. The docking scores, along with an analysis of the predicted binding interactions, would help prioritize which compounds to synthesize and test experimentally.

Pharmacophore Modeling is another powerful computational tool that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the biological target's binding site (structure-based).

In the case of developing novel inhibitors for targets like the NLRP3 inflammasome , a pharmacophore model could be constructed based on the known inhibitors that share the trifluoromethylphenyl feature. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore model can then be used to screen virtual libraries of compounds, including derivatives of this compound, to identify new molecules that match the pharmacophoric requirements and are therefore likely to be active.

The table below summarizes the key aspects of these computational approaches as they could be applied to derivatives of this compound.

| Computational Method | Description | Application Example for Derivatives | Potential Outcome |

| Virtual Screening | In silico screening of large compound libraries against a biological target. | Docking of a virtual library of benzoxazoles into the active site of a cancer-related kinase. | Identification of novel kinase inhibitor scaffolds with good predicted binding affinity. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | Development of a pharmacophore model based on known NLRP3 inflammasome inhibitors and screening for matching compounds. | Discovery of new lead compounds with potential anti-inflammatory activity. |

Research Applications in Agrochemical Science

Exploration of Antimicrobial Properties in Crop Protection

The inherent chemical architecture of 6-Amino-3-chloro-2-(trifluoromethyl)phenol makes it a compelling candidate for investigation into antimicrobial applications for protecting crops. Phenolic compounds, in general, are known to possess a variety of biological activities, including antibacterial and antifungal properties. nih.gov The antimicrobial efficacy of aminophenol derivatives has been demonstrated against various microbial strains, suggesting that the core aminophenol structure of the target compound could contribute to bioactivity. researchgate.net

Furthermore, the presence of halogen atoms, such as chlorine, on an aromatic ring can significantly enhance the antimicrobial effects of a molecule. nih.gov The combination of these features in one scaffold could lead to a compound with potent activity against plant pathogens. Research into related aminophenol derivatives has shown that substitutions on the ring can modulate the spectrum and intensity of antimicrobial action. researchgate.netnih.gov For instance, studies on other synthesized aminophenol series have quantified their activity against various bacteria and fungi by determining their Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial effectiveness.

To illustrate the type of data generated in such research, the following table presents hypothetical antimicrobial screening results for a compound like this compound against common plant pathogens, based on findings for related compound classes.

Table 1: Illustrative Antimicrobial Activity Screening This table is a hypothetical representation based on typical screening data for novel antimicrobial compounds.

| Pathogen | Pathogen Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Pseudomonas syringae | Gram-negative Bacteria | 128 |

| Xanthomonas oryzae | Gram-negative Bacteria | 64 |

| Bacillus subtilis | Gram-positive Bacteria | 32 |

| Botrytis cinerea | Fungus | 64 |

Investigation into Herbicide Development and Mode of Action

Substituted phenols and anilines are foundational building blocks in the synthesis of numerous commercial herbicides. The trifluoromethyl (CF3) group, in particular, is a key substituent in modern agrochemical design due to its strong electron-withdrawing nature and its ability to increase the metabolic stability and lipophilicity of a molecule, which can enhance its uptake and transport within a plant. researchgate.net Approximately 22% of agrochemicals contain an aromatic trifluoromethyl group. researchgate.net

Given these characteristics, this compound could serve as a precursor for novel herbicides. The development pathway could involve modifying the amino or hydroxyl groups to produce a final active ingredient. The resulting herbicide's mode of action—the specific biological process it disrupts—would depend on its final chemical structure. okstate.edu Potential modes of action for derivatives of this compound could include:

ALS Inhibitors: Many herbicides that inhibit acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids, contain substituted aromatic amine structures. purdue.eduepo.org

PPO Inhibitors: Protoporphyrinogen oxidase (PPO) inhibitors disrupt chlorophyll synthesis, leading to rapid cell membrane damage. ucdavis.edu Many PPO herbicides feature complex substituted phenyl rings.

Growth Regulators: Synthetic auxins are a class of herbicides that mimic plant growth hormones, causing uncontrolled growth and eventual death in susceptible plants. k-state.edu Phenolic structures are often part of these molecules.

The development of new herbicides is critical for managing weed resistance, and rotating herbicides with different modes of action is a key strategy for sustainable agriculture. okstate.edu

Table 2: Common Herbicide Modes of Action Potentially Relevant to Derivatives

| Herbicide Group | Mode of Action | Typical Injury Symptoms |

|---|---|---|

| Group 2 | ALS/AHAS Inhibition | Stunted growth; yellowing or purplish discoloration of new leaves. croplife.org.au |

| Group 4 | Synthetic Auxins | Twisting and curling of stems and leaves; abnormal growth. k-state.edu |

| Group 14 | PPO Inhibition | Water-soaked appearance followed by rapid necrosis and browning of tissue. ucdavis.edu |

Synthesis of Agrochemical Derivatives with Enhanced Efficacy

The value of this compound in agrochemical research lies significantly in its role as a versatile chemical intermediate. Its bifunctional nature, possessing both an amino (-NH2) and a hydroxyl (-OH) group, allows for a wide range of chemical modifications to synthesize a library of derivatives. nih.gov This approach is fundamental to modern agrochemical discovery, where a core structure is systematically modified to optimize for potency, selectivity, and environmental safety. acs.org

A closely related compound, 3-Amino-2-chloro-6-methylphenol, is known to be a versatile intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals. unilongindustry.comchemimpex.com By analogy, this compound provides two primary reaction sites:

The Amino Group: Can be acylated to form amides, which are present in numerous fungicides and insecticides, or can be used to build more complex heterocyclic structures. nih.gov

The Hydroxyl Group: Can be etherified to create phenoxy ethers, a structural motif found in many classes of herbicides.

Through such synthetic pathways, the core scaffold of this compound can be combined with other biologically active fragments (pharmacophores) to create novel molecules with potentially synergistic or enhanced effects. This strategy of molecular combination is a proven method for developing new active ingredients with improved performance characteristics. nih.gov

Structure-Activity Relationship (SAR) in Agrochemical Design

Structure-Activity Relationship (SAR) studies are essential for rationally designing and optimizing agrochemicals. taylorfrancis.com For this compound and its potential derivatives, SAR analysis would focus on how each substituent influences biological activity.

Trifluoromethyl Group (-CF3): The introduction of a CF3 group can dramatically alter a molecule's properties. It is highly lipophilic, which can enhance its ability to cross biological membranes. Its strong electron-withdrawing nature can affect the acidity of the nearby hydroxyl group and the basicity of the amino group, influencing how the molecule binds to target enzymes or receptors. researchgate.net Furthermore, the C-F bond is exceptionally strong, which often makes trifluoromethylated compounds more resistant to metabolic degradation, thereby increasing their biological half-life. nih.gov

Chloro Group (-Cl): The position and electronic effect of the chlorine atom are critical. As a halogen, it contributes to the molecule's lipophilicity and can form halogen bonds with biological targets. Its placement on the ring (meta to the amino group, ortho to the hydroxyl) precisely dictates the electronic landscape of the molecule and its potential interactions.

Amino (-NH2) and Hydroxyl (-OH) Groups: These groups are key interaction points, capable of forming hydrogen bonds with target proteins. Their relative positioning (ortho to each other) allows for potential intramolecular hydrogen bonding or chelation with metal ions in an enzyme's active site. The specific placement of these groups is often the most critical factor determining a molecule's mode of action and biological specificity.

An SAR study would involve synthesizing a series of analogs where the position of the substituents is varied, or where the substituents are replaced with other groups (e.g., replacing -Cl with -Br or -CH3) to probe the electronic and steric requirements for optimal activity.

Environmental Chemistry and Fate Studies of Trifluoromethylated Phenols

Mechanisms of Environmental Degradation

The environmental persistence and transformation of "6-Amino-3-chloro-2-(trifluoromethyl)phenol" are governed by several key degradation mechanisms. These processes, including photolysis, microbial breakdown, and hydrolysis, determine the compound's fate, mobility, and potential impact on ecosystems. The presence of amino, chloro, and trifluoromethyl functional groups on the phenol (B47542) ring creates a complex molecule with varied susceptibility to these degradation pathways.

Photolytic Transformation Pathways

Photolytic degradation, or photolysis, is a primary mechanism for the transformation of phenolic compounds in aquatic environments exposed to sunlight. The rate and pathway of photolysis for trifluoromethylated phenols are significantly influenced by factors such as pH and the nature and position of other substituents on the aromatic ring. acs.orgacs.org

Research on various trifluoromethylphenols (TFMPs) indicates that photolysis rates are pH-dependent, generally increasing with higher pH. acs.org This is attributed to the deprotonation of the phenolic hydroxyl group at alkaline pH, forming the phenoxide ion. This anionic form often has a stronger light absorption capacity, leading to more rapid excitation and degradation. acs.org For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) at pH 10 was found to be two orders of magnitude greater than at pH 7. acs.org

The substituents on the phenol ring play a crucial role in determining the photolytic half-life. A study on the photolysis of 3-trifluoromethyl-4-nitrophenol (TFM) demonstrated that converting the nitro substituent to an amino group resulted in a dramatic decrease in the photolytic half-life from 22 hours to just 2.3 minutes. acs.orgresearchgate.net This suggests that the amino group in "this compound" would likely render it highly susceptible to rapid photolytic transformation. The formation of trifluoromethylquinone intermediates has been proposed as a key step in the photolytic degradation process of some TFMPs, ultimately leading to the production of transformation products like trifluoroacetic acid (TFA). acs.org

Table 1: Influence of Substituents and pH on Photolytic Half-life of Selected Trifluoromethylphenols

This table is based on data for analogous compounds to illustrate potential degradation behavior.

| Compound | pH | Half-life | TFA Yield (%) |

|---|---|---|---|

| 3-Trifluoromethyl-4-nitrophenol | 7 | 91.7 hours | 17.8 |

| 3-Trifluoromethyl-4-nitrophenol | 9 | 22 hours | 5.1 |

Microbial Degradation Pathways

Microbial degradation is a critical process for the breakdown of halogenated organic compounds in soil and sediment. nih.gov Microorganisms have evolved diverse enzymatic pathways to utilize such compounds as carbon and energy sources. nih.govnih.gov For halogenated phenols, degradation can occur under both aerobic and anaerobic conditions. arizona.edu

Under aerobic conditions, bacteria often initiate the degradation of lower-chlorinated phenols with monooxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols. arizona.edu Polychlorinated phenols may be converted to chlorohydroquinones as initial intermediates. arizona.edu These intermediates then undergo ring cleavage, followed by further degradation. nih.gov Bacteria from the genera Pseudomonas and Rhodopseudomonas have been shown to be effective in degrading chlorophenols. nih.govijmra.us

Under anaerobic conditions, a key mechanism is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov This process is carried out by organohalide-respiring bacteria, which can use halogenated compounds as electron acceptors. nih.govarizona.edu Following dehalogenation, the resulting phenolic structure can be mineralized to methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. arizona.eduasm.org Given its structure, "this compound" could potentially be degraded via initial reductive dechlorination, followed by cleavage of the aromatic ring.

Hydrolytic Processes

Hydrolysis can affect the trifluoromethyl (-CF3) group attached to the phenol ring, although the carbon-fluorine bond is exceptionally strong. The susceptibility of the -CF3 group to hydrolysis is highly dependent on the presence of other substituents on the ring and the pH of the surrounding medium. rsc.orgrsc.org

Recent studies on various trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination under environmentally relevant conditions. rsc.orgrsc.org The reaction proceeds more readily at alkaline pH, where the phenol is deprotonated. rsc.org The process can lead to the complete defluorination of the molecule, with the -CF3 group being replaced by a carboxylic acid group (-COOH), forming the corresponding hydroxybenzoic acid and fluoride (B91410) ions. rsc.org The reactivity is influenced by the position of the -CF3 group and other substituents. rsc.org For example, while 2-TFMP and 4-TFMP undergo hydrolysis, 3-TFMP was found to be resistant under the studied conditions. rsc.org This suggests that the specific arrangement of substituents on "this compound" would be a critical factor in its potential for hydrolytic degradation.

Identification and Characterization of Transformation Products

The degradation of "this compound" through the pathways described above is expected to generate a series of transformation products. While specific studies on this exact compound are limited, the likely products can be inferred from research on structurally similar chemicals. researchgate.netrsc.org

Photolytic degradation of trifluoromethylphenols is known to yield trifluoroacetic acid (TFA) as a persistent transformation product. acs.orgresearchgate.net The photohydrolytic process can cleave the C-CF3 bond, leading to the formation of TFA. acs.org Other potential photoproducts could include quinone-like structures formed through the oxidation of the phenol ring. rsc.org

Microbial degradation of chlorinated phenols typically involves the formation of hydroxylated intermediates such as chlorocatechols or hydroquinones. arizona.edu Subsequent enzymatic action leads to the cleavage of the aromatic ring. Therefore, potential microbial transformation products of "this compound" could include chlorinated and aminated catechols before further breakdown.

Hydrolysis of the trifluoromethyl group is a significant pathway for some TFMPs, leading to the formation of the corresponding hydroxybenzoic acid. rsc.orgrsc.org High-resolution mass spectrometry has identified benzoyl fluoride intermediates in the hydrolysis of certain TFMPs. rsc.org Dimer-like products have also been observed. rsc.org

Table 2: Potential Transformation Products of this compound

This table lists hypothetical transformation products based on known degradation pathways of analogous compounds.

| Degradation Pathway | Potential Intermediate/Product |

|---|---|

| Photolysis | Trifluoroacetic Acid (TFA), Trifluoromethyl-benzoquinone derivatives |

| Microbial Degradation | Amino-chloro-catechol, Reductively dechlorinated phenol |

Bioremediation Strategies for Fluorinated Contaminants

Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic forms. While the bioremediation of many organic pollutants is well-established, the presence of fluorine atoms, particularly in the form of a trifluoromethyl group, often confers resistance to microbial degradation. mdpi.com However, research into the bioremediation of fluorinated compounds is an active area, with several strategies showing promise for compounds structurally related to this compound.

The biodegradation of halogenated aromatic compounds is a key focus of environmental microbiology. nih.gov The presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring of this compound presents a significant challenge for microbial degradation. The strong carbon-fluorine bond is notoriously difficult to cleave enzymatically. mdpi.com

Potential Bioremediation Pathways:

Based on studies of analogous compounds, several initial steps in the bioremediation of this compound can be proposed:

Dehalogenation: The removal of the chlorine atom is a common initial step in the degradation of chlorinated aromatic compounds. This can occur under both aerobic and anaerobic conditions. Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is a key process in anaerobic environments.

Deamination: The amino group can be removed through oxidative or hydrolytic deamination, converting the aminophenol to a chlorohydroxyphenol.

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic ring by mono- or dioxygenase enzymes can increase the compound's reactivity and facilitate ring cleavage.

Ring Cleavage: Following initial transformations, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways.

Microorganisms with Potential for Degradation:

Several bacterial genera have been identified with the ability to degrade chlorinated and aminated phenols. For example, various species of Pseudomonas, Rhodococcus, Arthrobacter, and Burkholderia have been shown to degrade chlorophenols and aminophenols. researchgate.netresearchgate.net The degradation of compounds containing a trifluoromethyl group is less studied, but some microorganisms have been found to be capable of transforming such molecules, often through co-metabolism where the degradation occurs in the presence of another growth-supporting substrate.

Challenges and Future Directions:

The bioremediation of this compound is likely to be a slow process due to the recalcitrant nature of the trifluoromethyl group. A key challenge is the enzymatic cleavage of the C-F bond. Research is ongoing to identify and engineer enzymes with enhanced dehalogenase activity towards fluorinated compounds. The development of microbial consortia, where different microbial species work in concert to carry out the complete degradation of the compound, may be a more effective strategy than the use of single isolates.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The traditional process of drug discovery is notoriously long and expensive, with a high attrition rate for candidate molecules. stanford.edu Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to overcome these challenges by accelerating the identification and optimization of novel compounds. nih.gov

Machine learning models, particularly deep learning and graph neural networks, can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules with remarkable accuracy. astrazeneca.com This predictive power allows researchers to screen virtual libraries of millions or even billions of compounds, prioritizing those with the highest likelihood of desired efficacy and safety profiles. For a molecule like 6-Amino-3-chloro-2-(trifluoromethyl)phenol, AI could be used to predict its potential biological targets, absorption, distribution, metabolism, and excretion (ADME) properties, and potential off-target effects, thereby guiding more focused and efficient laboratory testing.

| Aspect | Traditional Drug Discovery | AI-Enhanced Drug Discovery |

| Initial Screening | High-throughput screening of physical compound libraries; slow and expensive. | Virtual screening of massive digital libraries; rapid and cost-effective. astrazeneca.com |

| Molecule Design | Relies on medicinal chemists' intuition and iterative synthesis. | Generative models propose novel, optimized structures de novo. cornell.edu |

| Property Prediction | Dependent on extensive and costly laboratory experiments. | ML models predict ADME, toxicity, and efficacy from structure alone. nih.gov |

| Data Analysis | Manual or semi-automated analysis of limited datasets. | AI algorithms identify complex patterns in large, multi-modal data. helmholtz-hips.de |

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on "green chemistry" to reduce its environmental footprint. This involves designing synthetic processes that are safer, more energy-efficient, and generate less waste. digitellinc.com The development of sustainable methodologies for the synthesis of this compound and related aminophenols is a critical area of future research.

One of the most promising avenues is biocatalysis, which uses enzymes to perform chemical transformations. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit exceptional selectivity, often eliminating the need for protecting groups and reducing the formation of unwanted byproducts. bohrium.commdpi.com For the synthesis of aminophenols, enzymes such as transaminases, imine reductases, and hydroxylaminobenzene mutase could provide greener alternatives to traditional methods that often rely on heavy metal catalysts or harsh reducing agents. bohrium.comrsc.org Combining metal catalysts with biocatalysts in flow-through systems is another innovative approach to creating more efficient and continuous synthetic processes. rsc.org

Another key strategy is the use of renewable feedstocks. Research into synthesizing 4-aminophenol (B1666318) from hydroquinone, which can be derived from lignin (B12514952) (a component of biomass), showcases a path away from petrochemical-based starting materials. digitellinc.com Additionally, the development of novel, reusable catalysts, such as nano-sized nickel supported on natural materials like aragonite, can improve reaction efficiency and minimize waste. tandfonline.comtandfonline.com These green approaches not only reduce environmental impact but can also lead to more cost-effective and streamlined manufacturing processes. mdpi.com

| Methodology | Description | Sustainability Benefit |

| Biocatalysis | Use of enzymes (e.g., transaminases, mutases) to catalyze reactions. nih.gov | Mild reaction conditions, high selectivity, reduced byproducts, biodegradability. mdpi.com |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials like hydroquinone. digitellinc.com | Reduces reliance on fossil fuels, lowers carbon footprint. |

| Supported Nanocatalysts | Employing catalysts like nano-nickel on natural supports (e.g., aragonite). tandfonline.com | High efficiency, potential for catalyst reuse, reduction in metal waste. |

| Flow Chemistry | Continuous reaction systems, potentially combining different catalyst types. rsc.org | Improved safety, better process control, higher yields, and purity. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The trifluoromethyl (TFM) group is a privileged moiety in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comresearchgate.net Its unique properties—including high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov The presence of a TFM group in this compound makes it a highly attractive scaffold for exploring new therapeutic applications.

Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets. The TFM group is known to participate in crucial binding interactions with proteins, and its electron-withdrawing nature can modulate the acidity of the neighboring phenol (B47542) group, influencing its interaction with receptors. mdpi.commdpi.com Given the diversity of targets for other TFM-containing molecules, potential therapeutic areas for derivatives of this compound could span oncology, infectious diseases, and central nervous system disorders.

Emerging therapeutic modalities also present new opportunities. For example, the compound could serve as a chemical probe to investigate novel biological pathways or as a fragment for fragment-based drug discovery (FBDD). In FBDD, small, low-affinity molecules are identified that bind to a biological target, and are then grown or linked together to create a high-affinity lead compound. The unique combination of functional groups on this compound makes it an ideal candidate for such an approach, offering multiple points for chemical modification and optimization.

| FDA-Approved TFM Drug | Therapeutic Area | Mechanism of Action (Biological Target) |

| Fluoxetine | Antidepressant | Selective serotonin (B10506) reuptake inhibitor (SERT) mdpi.com |

| Tipranavir | Antiviral (HIV) | Non-peptidic protease inhibitor mdpi.com |

| Pexidartinib | Oncology | Colony-stimulating factor 1 receptor (CSF1R) inhibitor mdpi.com |

| Travoprost | Glaucoma | Prostaglandin (B15479496) F receptor agonist mdpi.com |

Advanced Environmental Monitoring and Remediation Technologies

Phenolic compounds, particularly halogenated phenols, are recognized as significant environmental pollutants due to their widespread industrial use and potential toxicity. nih.govawqc.com.au As a chlorinated and fluorinated phenol derivative, this compound falls into a class of compounds requiring sensitive monitoring and effective remediation strategies.

Future research in environmental monitoring is focused on developing rapid, selective, and highly sensitive detection methods. Electrochemical sensors and biosensors are at the forefront of this effort. nih.gov These devices can be engineered with modified electrodes, incorporating materials like graphene, carbon nanotubes, or molecularly imprinted polymers to specifically capture and detect trace amounts of phenolic compounds in water samples. researchgate.netresearchgate.netrsc.org Such sensors offer the potential for real-time, on-site monitoring, which is a significant advantage over traditional, lab-based chromatographic methods. ias.ac.inresearchgate.net

For remediation, advanced oxidation processes (AOPs) like photocatalysis are showing great promise. In this approach, a semiconductor material such as titanium dioxide (TiO₂) is irradiated with UV light, generating highly reactive oxygen species that can break down persistent organic pollutants into less harmful substances. nih.gov Research has also demonstrated the potential of combined systems, where photocatalysis is used to activate immobilized enzymes (like horseradish peroxidase) that further degrade and detoxify halogenated phenols. nih.gov These innovative technologies could provide robust and efficient solutions for removing compounds like this compound from industrial wastewater and the environment.

| Technology | Application | Principle |

| Electrochemical Sensors | Monitoring | Detection of analytes via electrochemical reactions (e.g., oxidation) at a modified electrode surface. researchgate.netias.ac.in |

| Biosensors | Monitoring | Use of a biological component (e.g., an enzyme like tyrosinase) coupled to a transducer to detect a specific substance. researchgate.net |

| Molecularly Imprinted Polymers | Monitoring | Creation of polymer-based "artificial receptors" with cavities shaped to bind a specific target molecule. rsc.org |

| Photocatalysis | Remediation | Use of light and a semiconductor (e.g., TiO₂) to generate reactive species that degrade pollutants. nih.gov |

| Enzymatic Remediation | Remediation | Application of enzymes (e.g., peroxidases) to transform toxic compounds into non-toxic products. nih.gov |

Q & A

Q. Q1: What are the recommended synthetic routes for 6-amino-3-chloro-2-(trifluoromethyl)phenol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves halogenation and amination of phenol derivatives. A plausible route:

Chlorination: Start with 2-(trifluoromethyl)phenol. Introduce chlorine at position 3 using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or NCS in DCM).

Nitration/Amination: Protect the hydroxyl group (e.g., acetylation), nitrate at position 4, reduce the nitro group to amine (e.g., catalytic hydrogenation with Pd/C), and deprotect.

Optimization Tips:

- Monitor reaction progress via TLC (as in , SI methods) and adjust stoichiometry.

- Use anhydrous conditions for halogenation to minimize side products.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Q2: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group.

- Handling: Use gloves and fume hoods due to potential toxicity (similar to chlorophenols in ).

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products.

Q. Q3: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., trifluoromethyl at C2, chlorine at C3).

- MS (ESI/HRMS): Validate molecular weight (e.g., [M+H]⁺ = 231.03 g/mol).

- XRD: For absolute configuration (use SHELX-97 for refinement; see ).

- HPLC-PDA: Assess purity (>98%) with a C18 column (MeCN:H₂O + 0.1% TFA).

Advanced Research Questions

Q. Q4: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states. The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C3.

- Kinetic Studies: Compare Cl⁻ displacement rates with other substituents (e.g., –NO₂ vs. –CF₃) to validate computational predictions.

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to mimic experimental conditions ( discusses similar fluorinated systems).

Q. Q5: How to resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Replicate synthesis using literature protocols (e.g., ’s phosphazene methods as a reference for stepwise reactions).

- Advanced NMR: Use 2D techniques (COSY, NOESY) to resolve overlapping signals.

- Collaborative Datasets: Share raw spectral data via platforms like Zenodo to enable peer verification.

Q. Q6: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to active sites (leverage the trifluoromethyl group’s hydrophobicity).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔH, Kd).

- Fluorescence Quenching: Monitor interactions with tryptophan residues in proteins (’s Folin phenol method is a precedent for protein-phenol interactions).

Q. Q7: How can researchers address low yields in amination steps during synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C, Raney Ni, or enzyme-based systems (e.g., nitroreductases).

- Protection/Deprotection: Use Boc or Fmoc groups to stabilize the amine intermediate.

- Byproduct Analysis: Identify side products via LC-MS and adjust pH/temperature to suppress their formation.

Critical Analysis of Contradictory Evidence

- Structural Ambiguity: lists CAS data for similar trifluoromethylphenols but lacks specifics for the target compound. Cross-check with IUPAC nomenclature tools.

- Safety Protocols: ’s guidelines for chlorophenols apply broadly but require adaptation (e.g., amine group reactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.